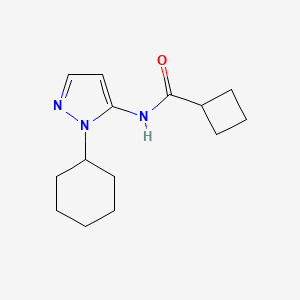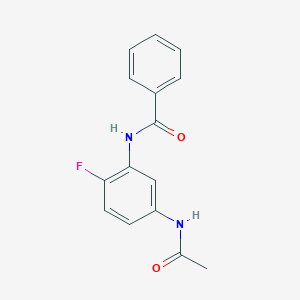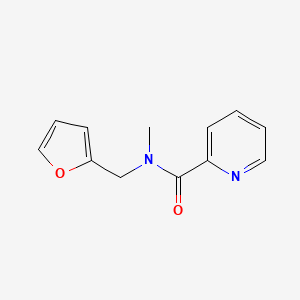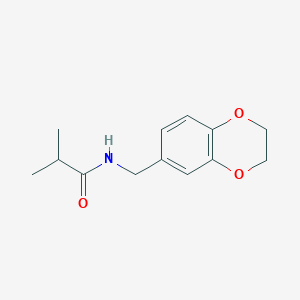
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. The NMDA receptor plays an important role in synaptic plasticity, learning, and memory, and it has been implicated in a variety of neurological and psychiatric disorders. CPP has been used in a wide range of studies to investigate the role of the NMDA receptor in these disorders, as well as to explore potential therapeutic interventions.
Mécanisme D'action
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the activation of the NMDA receptor, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can modulate the activity of the receptor and affect synaptic plasticity, learning, and memory. The mechanism of action of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been extensively studied, and it is well understood how it affects the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide are primarily related to its effects on the NMDA receptor. By blocking the activation of the receptor, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can modulate the activity of the receptor and affect synaptic plasticity, learning, and memory. In addition, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects in various models of neurological and psychiatric disorders, such as stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for investigating the role of the NMDA receptor in various neurological and psychiatric disorders. However, one limitation of using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide is that it is a relatively non-specific antagonist, and it can affect other receptors in addition to the NMDA receptor. This can make it difficult to interpret the results of experiments using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide.
Orientations Futures
There are many potential future directions for research involving N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects in various models of neurodegeneration, and further studies could investigate its potential therapeutic use in these disorders. Another area of interest is the role of the NMDA receptor in addiction and substance abuse. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies could investigate its potential use as a treatment for addiction. Finally, studies could investigate the development of more specific NMDA receptor antagonists that could be used in place of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide, potentially reducing the non-specific effects associated with its use.
Méthodes De Synthèse
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclobutanone with hydrazine, followed by reaction with cyclohexyl isocyanate. Another method involves the reaction of 1-cyclohexyl-3-(2-pyrazinyl)urea with cyclobutanecarboxylic acid chloride. The synthesis of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been used in a wide range of scientific studies to investigate the role of the NMDA receptor in various neurological and psychiatric disorders. For example, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been used to study the role of the NMDA receptor in depression, schizophrenia, and Alzheimer's disease. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has also been used to investigate the neuroprotective effects of NMDA receptor antagonists in stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(11-5-4-6-11)16-13-9-10-15-17(13)12-7-2-1-3-8-12/h9-12H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBFDPAMWIAUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)


![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)


![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)